molecular formula C6H2ClF2NO2 B3034492 1-Chloro-2,5-difluoro-3-nitrobenzene CAS No. 1805029-24-6

1-Chloro-2,5-difluoro-3-nitrobenzene

Cat. No.: B3034492
CAS No.: 1805029-24-6
M. Wt: 193.53 g/mol
InChI Key: KEZVSFPNJJNPHU-UHFFFAOYSA-N
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Description

1-Chloro-2,5-difluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2ClF2NO2. It is a derivative of nitrobenzene, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science .

Mechanism of Action

Mode of Action

The mode of action of 1-Chloro-2,5-difluoro-3-nitrobenzene is currently unknown As a benzene derivative, it may interact with its targets through aromatic stacking interactions, hydrogen bonding, or covalent bonding, depending on the nature of the target and the specific substituents on the benzene ring

Preparation Methods

The synthesis of 1-Chloro-2,5-difluoro-3-nitrobenzene typically involves the nitration of 1-chloro-2,5-difluorobenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitro group is introduced into the benzene ring .

Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-Chloro-2,5-difluoro-3-nitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted benzene derivative .

Scientific Research Applications

1-Chloro-2,5-difluoro-3-nitrobenzene has several scientific research applications:

Biological Activity

1-Chloro-2,5-difluoro-3-nitrobenzene (CAS: 21664217) is a halogenated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a chlorine atom, two fluorine atoms, and a nitro group on a benzene ring, influences its reactivity and interactions within biological systems. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and toxicity profiles.

  • Molecular Formula : C₆H₂ClF₂NO₂
  • Molecular Weight : 193.54 g/mol
  • Density : Approximately 1.6 g/cm³
  • Boiling Point : Around 247.6 °C

The biological activity of this compound is primarily linked to its electrophilic nature, allowing it to participate in various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial and anti-inflammatory effects .

Interaction with Enzymes and Proteins

The compound is known to interact with various enzymes and proteins within biological systems. Its ability to undergo electrophilic aromatic substitution enhances its reactivity with nucleophiles in biological contexts, which may lead to modulation of enzymatic activities and toxicity .

Anti-inflammatory Effects

Preliminary studies suggest potential anti-inflammatory properties attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. However, comprehensive studies are needed to establish these effects conclusively.

Acute Toxicity Studies

Acute toxicity studies have indicated that the compound exhibits significant toxicity in animal models. The LD50 (lethal dose for 50% of the population) for male and female Sprague-Dawley rats was found to be approximately 560 mg/kg body weight . Symptoms of intoxication observed included reduced appetite, activity levels, and signs of organ distress such as jaundice and lung congestion.

Mutagenicity and Carcinogenicity

Limited mutagenicity data suggest that while this compound may exhibit weak mutagenic activity in bacterial test systems, it did not demonstrate significant mutagenicity in mammalian cell tests . Further research is needed to evaluate its long-term carcinogenic potential.

Case Studies

Study Findings
Acute Toxicity in RatsLD50 = 560 mg/kg; symptoms include reduced appetite and activity
Mutagenicity TestingWeakly mutagenic in bacterial systems; not mutagenic in mammalian cells
Antimicrobial ActivityRelated compounds show effectiveness against bacteria; specific data on this compound is limited

Properties

IUPAC Name

1-chloro-2,5-difluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZVSFPNJJNPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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